2-methyl-N-phenylAlanine

CAS No.: 59081-61-7

Cat. No.: VC3800698

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59081-61-7 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | 2-anilino-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C10H13NO2/c1-10(2,9(12)13)11-8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13) |

| Standard InChI Key | VPCYMDCQKGJWDO-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)O)NC1=CC=CC=C1 |

| Canonical SMILES | CC(C)(C(=O)O)NC1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

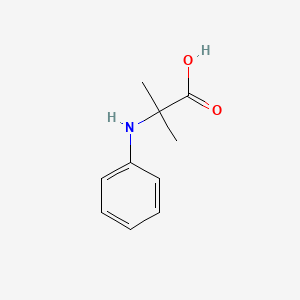

2-Methyl-N-phenylalanine (C₁₀H₁₃NO₂) features a phenyl group attached to the β-carbon of an alanine backbone, with a methyl group substituting one hydrogen on the α-amino nitrogen (Figure 1) . The stereochemistry of the α-carbon determines its enantiomeric form, with the L-configuration being biologically relevant due to its compatibility with enzymatic systems . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a planar phenyl ring and a tetrahedral geometry around the α-carbon, consistent with standard amino acid configurations .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Melting Point | 245–247°C (decomposes) |

| Solubility | Slightly soluble in water |

| pKa (α-COOH) | 2.18 |

| pKa (α-NH₃⁺) | 9.24 |

Spectroscopic Characterization

¹H NMR analysis (400 MHz, D₂O) reveals distinctive signals: δ 3.12 (dd, J = 14.1, 5.2 Hz, 1H, CH₂), δ 3.28 (dd, J = 14.1, 8.3 Hz, 1H, CH₂), δ 4.25 (m, 1H, CH), and δ 7.32–7.40 (m, 5H, aromatic) . The absence of a singlet near δ 1.5 confirms the absence of additional methyl groups beyond the N-methyl substituent. High-performance liquid chromatography (HPLC) with a chiral column (CHIRALPAK WE) resolves enantiomers, with retention times of 21.5 min for L-2-methyl-N-phenylalanine and 41.2 min for the D-form .

Synthesis and Production

Enzymatic Synthesis

The most efficient route to L-2-methyl-N-phenylalanine employs a coupled enzymatic system utilizing N-methylamino acid dehydrogenase (NMAADH) from Pseudomonas putida and glucose dehydrogenase (GDH) from Bacillus subtilis . This method achieves a 98% yield under optimized conditions:

Table 2: Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | 100 mM phenylpyruvic acid |

| Methylamine donor | 700 mM methylamine-HCl |

| Cofactor | 0.2 mM NADP⁺ |

| pH | 9.0 |

| Temperature | 30°C |

| Reaction time | 7 h |

The reaction proceeds via reductive amination, where NMAADH catalyzes the NADPH-dependent conversion of phenylpyruvate and methylamine to N-methyl-L-phenylalanine, while GDH regenerates NADPH from glucose . Large-scale production (100 mL) yields 16 g/L of product with >99% enantiomeric excess (ee), surpassing traditional chemical methods in stereoselectivity.

Challenges in Chemical Synthesis

Conventional organic synthesis routes face hurdles in achieving high enantiomeric purity due to racemization during methylamine coupling. Atypical side products, such as N,N-dimethylphenylalanine (from over-alkylation), often necessitate costly purification steps . Enzymatic approaches circumvent these issues by leveraging the stereospecificity of NMAADH, which exclusively produces the L-enantiomer .

Analytical and Industrial Applications

Pharmaceutical Intermediates

The high enantiopurity of enzymatically synthesized 2-methyl-N-phenylalanine makes it a valuable chiral building block for peptidomimetic drugs. For example, N-methylated amino acids improve proteolytic stability in therapeutic peptides, as seen in cyclosporine analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume